N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern:
- N1-substituent: 2-Methoxy-2-(2-methoxyphenyl)ethyl group, featuring dual methoxy groups on the phenyl ring and an ethyl linker.
- N2-substituent: Pyridin-3-yl (3-pyridyl) group, distinguishing it from analogs with pyridin-2-yl or other aromatic substituents.
Its metabolic stability and receptor-binding properties are likely influenced by the methoxy and pyridyl groups, warranting comparative analysis with related oxalamides.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-8-4-3-7-13(14)15(24-2)11-19-16(21)17(22)20-12-6-5-9-18-10-12/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLAGHITLITHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
-
Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 2-methoxy-2-(2-methoxyphenyl)ethyl intermediate. This can be achieved through the alkylation of 2-methoxyphenol with an appropriate alkyl halide under basic conditions.
-
Coupling with Pyridin-3-ylamine: : The intermediate is then coupled with pyridin-3-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond, resulting in the formation of the desired oxalamide compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide bond.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxyphenylethylamine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules
Biology
This compound may serve as a ligand in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies due to its ability to form hydrogen bonds and π-π interactions.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
Key oxalamide derivatives and their properties are summarized below:
Key Comparative Insights
Substituent Effects on Bioactivity
- Pyridin-3-yl’s nitrogen orientation may reduce potency compared to S336 but improve solubility.
- Methoxy Groups : Dual methoxy groups in the N1-substituent (vs. S336’s 2,4-dimethoxybenzyl) could enhance metabolic stability by resisting oxidative degradation, as seen in S336’s resistance to amide hydrolysis in hepatocytes .
Application-Specific Trends
- Flavoring Agents : S336 and FFDc 4231 demonstrate that dimethoxy or methyl-methoxy substitutions are critical for flavor potency and regulatory approval .
- Bioactive Compounds : Antimicrobial GMC derivatives (e.g., GMC-1) use isoindoline-dione groups at N2, whereas SCD inhibitors (e.g., Compound 17) prioritize lipophilic methoxy-phenyl groups .
Biological Activity
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound belongs to the oxalamide family and is characterized by:
- Oxalamide functional group : This group is known for its diverse biological activities.
- Methoxy-substituted aromatic rings : These enhance the compound's chemical properties.
- Pyridine moiety : This contributes to the compound's potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Methoxyphenyl Intermediate : The initial step involves alkylation of 2-methoxyphenol with an appropriate alkyl halide under basic conditions.
- Coupling with Pyridin-3-ylamine : The intermediate is coupled with pyridin-3-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine, forming the desired oxalamide compound.
Pharmacological Effects
Research indicates that compounds within the oxalamide class exhibit a range of pharmacological effects, including:
-
Antiproliferative Activity : Initial studies suggest that this compound may inhibit cell proliferation, particularly against cancer cell lines.
Cell Line IC50 (µM) MCF-7 TBD HCT116 TBD HEK 293 TBD - Antioxidant Activity : The presence of methoxy groups has been linked to enhanced antioxidant properties, which may help in reducing oxidative stress in cells .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings indicate potential binding to specific enzymes or receptors, influencing their activity. Further interaction studies are necessary to elucidate binding affinities and biochemical pathways involved.
Recent Studies
- Antiproliferative Activity : A study explored various derivatives of oxalamides, including the target compound, demonstrating significant tumor growth inhibition in vitro. The most promising derivatives showed selective activity against breast cancer cell lines (IC50 values ranging from 1.2 to 5.3 µM) .
- Antioxidative Properties : Another research highlighted that methoxy-substituted compounds exhibited strong antioxidative activity across multiple assays compared to standard antioxidants like BHT .
Comparative Analysis
A comparative analysis of similar compounds reveals that those with methoxy substitutions often show enhanced biological activities compared to their unsubstituted counterparts.
| Compound Name | Antiproliferative Activity (IC50 µM) | Antioxidant Activity |
|---|---|---|
| This compound | TBD | High |
| Other Methoxy-substituted Oxalamides | TBD | Moderate |
| Unsubstituted Oxalamides | TBD | Low |
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Troubleshooting :
- Evaluate pharmacokinetics (e.g., Cmax, t½) using LC-MS/MS in rodent plasma .
- Adjust dosing regimens (e.g., bid vs. qd) to maintain therapeutic concentrations.
- Validate target engagement via PET imaging with radiolabeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
